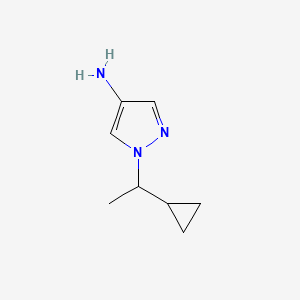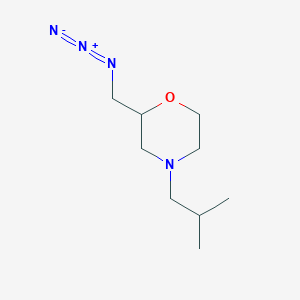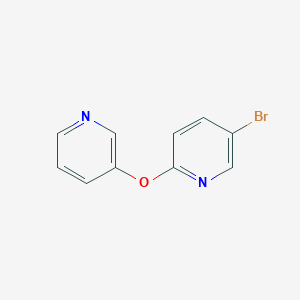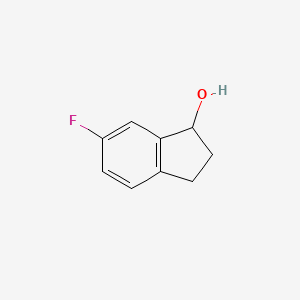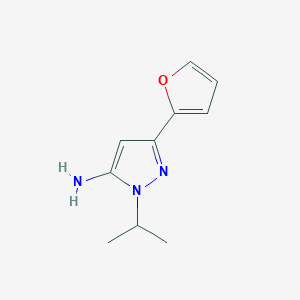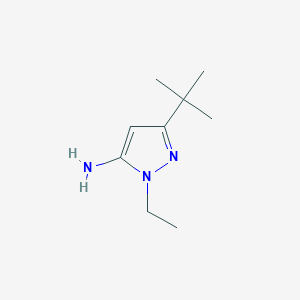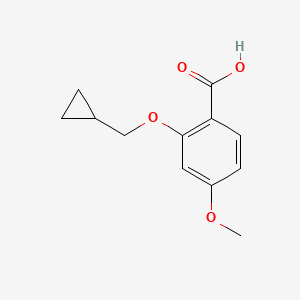
5-Bromo-2-fluoro-3-formylphenylboronic acid
Übersicht
Beschreibung
5-Bromo-2-fluoro-3-formylphenylboronic acid is a boronic acid derivative. Boronic acids are organic compounds that are characterized by a boron atom bonded to an oxygen atom and two carbon atoms . They are valuable building blocks in organic synthesis .
Synthesis Analysis
The synthesis of boronic acids often involves the introduction of a formyl group into the boronic acid, which can significantly increase its acidity . The Suzuki-Miyaura coupling reaction is commonly used for the synthesis of aryl-substituted oxabenzindoles and methanobenzindoles .Molecular Structure Analysis
The molecular structure of 5-Bromo-2-fluoro-3-formylphenylboronic acid consists of a phenyl ring substituted with a bromo group at the 5th position, a fluoro group at the 2nd position, and a formyl group at the 3rd position . The molecular weight is 218.82 .Chemical Reactions Analysis
Boronic acids, including 5-Bromo-2-fluoro-3-formylphenylboronic acid, are involved in various chemical reactions. One of the most common reactions is the Suzuki-Miyaura coupling reaction, which is used for the synthesis of aryl-substituted oxabenzindoles and methanobenzindoles .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-2-fluoro-3-formylphenylboronic acid include a melting point of 144-149 °C . The compound’s linear formula is BrC6H3(F)B(OH)2 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
5-Bromo-2-fluoro-3-formylphenylboronic acid serves as a versatile intermediate in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions. Its application in synthesizing various derivatives through Suzuki coupling reactions highlights its utility in constructing biologically active compounds and exploring their pharmacological aspects. For instance, it facilitates the selective arylation of thiophenes, leading to the synthesis of compounds with potential anti-thrombolytic and biofilm inhibition activities (Ikram et al., 2015). Similarly, its use in synthesizing disubstituted fluoropyridines and pyridones demonstrates its role in creating compounds that can be further functionalized into pharmacologically relevant molecules (Sutherland & Gallagher, 2003).
Medicinal Chemistry and Drug Discovery
In medicinal chemistry, 5-Bromo-2-fluoro-3-formylphenylboronic acid is pivotal in developing new therapeutic agents. It is instrumental in synthesizing phenylboronic acid and benzoxaborole derivatives, showing significant antiproliferative and proapoptotic activities, especially against ovarian cancer cells. This highlights its potential as a backbone for designing novel anticancer agents with a specific mode of action (Psurski et al., 2018).
Antifungal and Antimicrobial Research
The compound also shows promise in antifungal and antimicrobial research. For example, its derivatives, particularly those modified with fluorine, exhibit potent antifungal activities against various fungal strains. This opens up avenues for developing new antifungal agents with enhanced efficacy and selectivity, as demonstrated by the high activity of specific derivatives against Candida and other fungal species (Borys et al., 2019). Moreover, its role in synthesizing benzoxaborole derivatives with antimicrobial activity further underscores its importance in addressing microbial resistance and developing novel antimicrobial therapies (Adamczyk-Woźniak et al., 2020).
Fluorescence Quenching and Sensing Applications
Interestingly, 5-Bromo-2-fluoro-3-formylphenylboronic acid derivatives have been explored for their fluorescence quenching properties, which are valuable in analytical and sensing applications. The study of fluorescence quenching mechanisms in boronic acid derivatives provides insights into designing sensitive and selective sensors for various analytes, including glucose (Geethanjali et al., 2015).
Eigenschaften
IUPAC Name |
(5-bromo-2-fluoro-3-formylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BBrFO3/c9-5-1-4(3-11)7(10)6(2-5)8(12)13/h1-3,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCCJHNFQDEGGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)C=O)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BBrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-fluoro-3-formylphenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



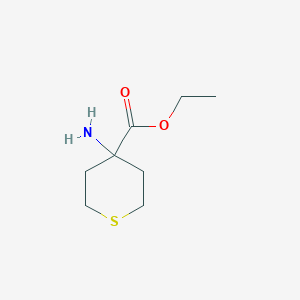
![2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline](/img/structure/B1526548.png)
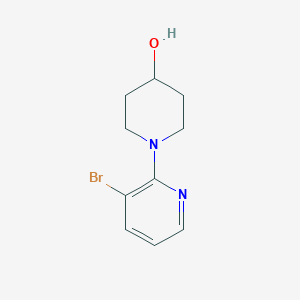
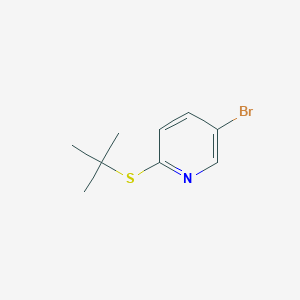
![(2-Methoxyethyl)(methyl)[(oxiran-2-yl)methyl]amine](/img/structure/B1526551.png)
![N-[1-(morpholin-4-yl)propan-2-yl]pyrimidin-4-amine](/img/structure/B1526552.png)
![1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene](/img/structure/B1526556.png)
